Benzyl 10-oxodecanoate

Übersicht

Beschreibung

Synthesis Analysis

Benzyl 10-oxodecanoate is synthesized by the reaction of benzyl alcohol and decanoic acid. In a related study, benzyl alcohol was used as a substrate in a series of reactions involving benzil and sodium borohydride to form a hydrobenzoin product .

Molecular Structure Analysis

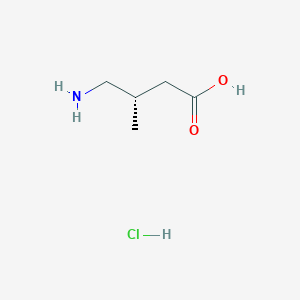

The molecular formula of Benzyl 10-oxodecanoate is C17H24O3. It has a molecular weight of 276.4 g/mol.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Oxidation

Benzyl 10-oxodecanoate finds application in photocatalytic oxidation processes. For instance, the 9-Phenyl-10-methylacridium ion effectively catalyzes the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation. This process is facilitated by efficient photoinduced electron transfer from benzyl alcohol to the excited state of the acridinium ion (Ohkubo, Suga, & Fukuzumi, 2006).

Synthesis of Ketones

Benzyl 10-oxodecanoate is used in the synthesis of ketones from carboxylic acids and Grignard reagents. This process involves various reactants, including 1-chloro-N,N,2-trimethylpropenylamine and adipic acid monomethyl ester, to produce ketones like methyl 6-oxodecanoate (Fujisawa & Sato, 2003).

Molecular Recognition Studies

In molecular recognition studies, benzyl 10-oxodecanoate derivatives play a role. Lanthanide(III) complexes, for instance, use ligands that contain a benzyl component for the molecular recognition of sialic acid. This is achieved through cooperative two-site binding involving both ester formation and coordination to the lanthanide ion (Regueiro-Figueroa et al., 2010).

Oxidizing Reagent Research

Potassium ferrate(VI), an oxidizing reagent, is studied using benzyl alcohol as a model. Research into this reagent's effectiveness in oxidizing organic substrates in nonaqueous media has shown promising results in achieving quantitative formation of benzaldehyde from benzyl alcohol, without overoxidation to benzoic acid (Delaude & Laszlo, 1996).

Enhancement of Chemical Reactions

Fine carbon particles have been found to enhance chemical reactions such as the alkaline hydrolysis of benzyl benzoate. This enhancement, realized through the use of fine carbon particles, can significantly affect the rate of reactions, including those that already occur completely in the film, such as the alkaline hydrolysis of benzyl benzoate (Janakiraman & Sharma, 1985).

Eigenschaften

IUPAC Name |

benzyl 10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNMVXMXGUFNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 10-oxodecanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)